N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide
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Overview
Description
N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide is an organic compound with a complex structure that includes a chloroethenesulfonyl group and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide typically involves the reaction of 2-chloroethenesulfonyl chloride with 2-methylphenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(diethylsulfamoyl)-2-methylphenyl]acetamide
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2-methylphenyl]acetamide is unique due to its specific structural features, such as the chloroethenesulfonyl group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity patterns, making it valuable for specific research or industrial applications.
Properties
CAS No. |
82304-75-4 |
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Molecular Formula |
C11H12ClNO3S |
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[5-(2-chloroethenylsulfonyl)-2-methylphenyl]acetamide |
InChI |
InChI=1S/C11H12ClNO3S/c1-8-3-4-10(17(15,16)6-5-12)7-11(8)13-9(2)14/h3-7H,1-2H3,(H,13,14) |
InChI Key |
UEPHGRFNBHIWBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C=CCl)NC(=O)C |
Origin of Product |
United States |
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